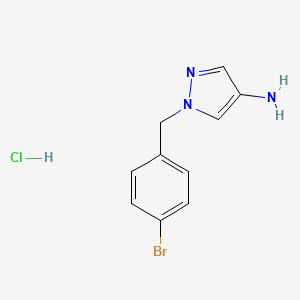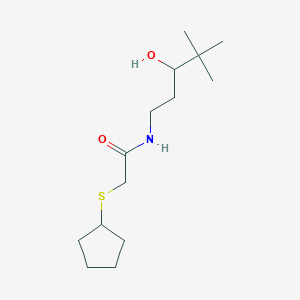
N1-((1-(pirimidin-2-il)piperidin-4-il)metil)-N2-(4-(trifluorometoxi)fenil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrimidinyl group, and a trifluoromethoxyphenyl moiety, making it a unique candidate for further study.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems or as a potential inhibitor for specific enzymes.
Medicine: : It could be explored for its therapeutic properties, such as antiviral, anticancer, or anti-inflammatory activities.
Industry: : It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyrimidinyl group and the trifluoromethoxyphenyl moiety. Common synthetic routes may include:
Formation of Piperidine Ring: : Piperidine can be synthesized through various methods, such as the reduction of pyridine or the cyclization of amino alcohols.
Introduction of Pyrimidinyl Group: : The pyrimidinyl group can be introduced through nucleophilic substitution reactions or by coupling reactions with pyrimidinyl halides.
Introduction of Trifluoromethoxyphenyl Moiety: : This moiety can be introduced through electrophilic aromatic substitution reactions using trifluoromethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring that the reaction conditions are optimized for large-scale synthesis. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Amines, alcohols, and various nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
This compound can be compared with other similar compounds that share structural similarities, such as:
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(methoxy)phenyl)oxalamide
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(chloro)phenyl)oxalamide
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(fluoro)phenyl)oxalamide
These compounds differ in the nature of the substituent on the phenyl ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its trifluoromethoxy group, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3/c20-19(21,22)30-15-4-2-14(3-5-15)26-17(29)16(28)25-12-13-6-10-27(11-7-13)18-23-8-1-9-24-18/h1-5,8-9,13H,6-7,10-12H2,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXXQORSRUMKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2356354.png)
![N-(benzo[d]thiazol-5-yl)ethanethioamide](/img/structure/B2356357.png)
![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)
![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide](/img/structure/B2356364.png)
![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)






